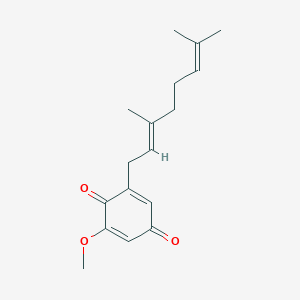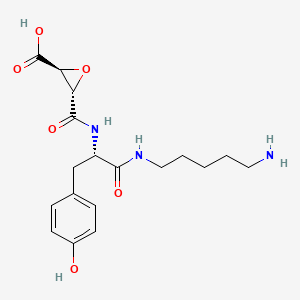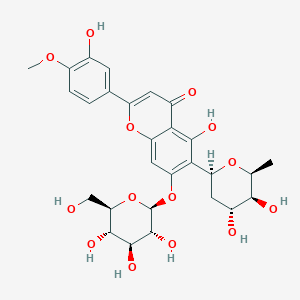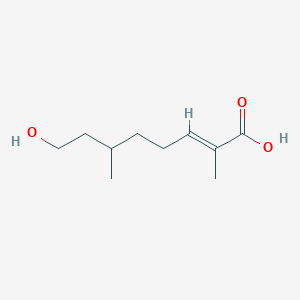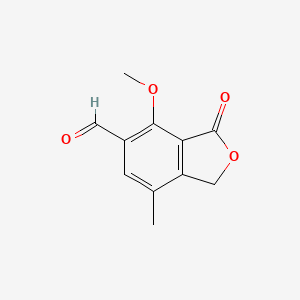
Isomelitric acid A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Method Development in Analytical Chemistry
Isomelitric acid A and its derivatives have been a subject of interest in the development of analytical methods. For example, Muñiz-Valencia et al. (2008) developed an isocratic LC method for the determination of melamine and its degradation products, including ammelide, ammeline, and cyanuric acid, in rice protein concentrates. This method involved optimizing various chromatographic parameters and was validated for accuracy and robustness. It has applications in ensuring the safety and quality of animal feed samples (Muñiz-Valencia et al., 2008).
Environmental and Materials Science
In the field of environmental science, Foo and Hameed (2011) utilized pomelo skin as a feedstock for the preparation of activated carbon, showcasing its potential for removing anionic and cationic dyes. Although not directly related to isomelitric acid A, this research demonstrates innovative approaches in environmental sustainability and waste management (Foo & Hameed, 2011).
Biomedical Research
The biomedical applications of isomelitric acid A include its potential in disease prevention and treatment. Kamzolova and Morgunov (2019) discussed the microbial synthesis of (2R,3S)-isocitric acid, a derivative of isomelitric acid A, highlighting its promising use in treating certain diseases. This review covers extensive research on microbial producers, cultivation conditions, and product purification, indicating the therapeutic potential of these acids (Kamzolova & Morgunov, 2019).
Pharmacology
In pharmacology, Senthilkumar et al. (2016) investigated the plasma protein binding properties of Anisomelic acid (AA), a macrocyclic cembranolide compound extracted from Anisomeles herbal species. Their study, which utilized multiple physicochemical methods, revealed significant insights into the molecular interactions of AA with serum proteins, contributing to our understanding of its pharmacological properties (Senthilkumar et al., 2016).
Cytotoxicity and Cancer Research
Anisomelic acid was also studied for its cytotoxicity in cancer cells. Preethy et al. (2013) examined the cytotoxic and apoptosis-inducing potential of Anisomelic acid in breast and cervical cancer cells. Their findings demonstrated its potential as a therapeutic agent in cancer therapy (Preethy et al., 2013).
Electronic and Material Applications
Eumelanin, a biopigment containing derivatives of isomelitric acid A, has been explored for use in electronic applications. Kumar et al. (2016) studied the energy storage properties of eumelanin in supercapacitor configurations. Their research highlights the potential of melanin derivatives in creating environmentally friendly energy storage solutions (Kumar et al., 2016).
Propriétés
IUPAC Name |
2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTLCJIFEZUOCR-JKXXRSRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isomelitric acid A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



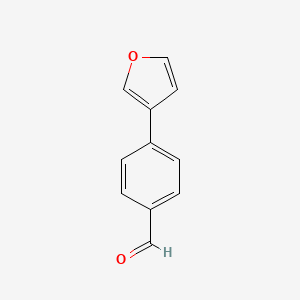
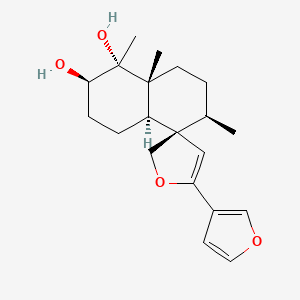
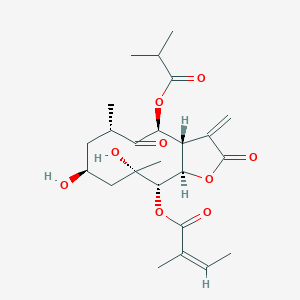

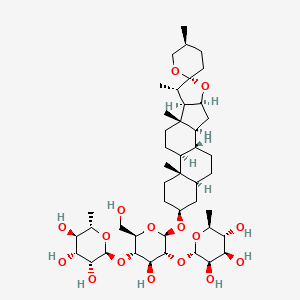
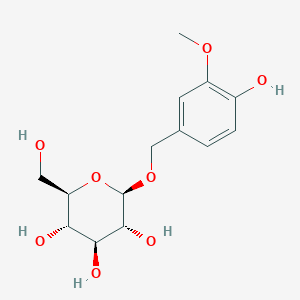
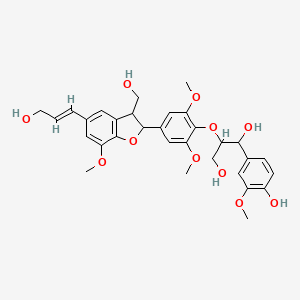
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)
